Cas no 63049-05-8 (Spiro[3.3]heptan-1-one)
Spiro[3.3]heptan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Spiro[3.3]heptan-1-one
- spiro[3.3]heptan-3-one
- Spiro[3.3]heptan-1-on
- spiro<3.3>heptane-1-one
- Spiro<heptan-1-on
- CS-0054569
- SB22134
- DTXSID50501890
- 63049-05-8
- SCHEMBL3243856
- SY199129
- AKOS006309557
- DB-321483
- EN300-201020
- MFCD11110326
- AS-42428
- Z1198313571
- spiroheptanone
-
- MDL: MFCD11110326
- Inchi: 1S/C7H10O/c8-6-2-5-7(6)3-1-4-7/h1-5H2
- InChI Key: XJYDBQLYSOZWCC-UHFFFAOYSA-N
- SMILES: O=C1CCC21CCC2
Computed Properties
- Exact Mass: 110.07300
- Monoisotopic Mass: 110.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 1.51960
Spiro[3.3]heptan-1-one Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Spiro[3.3]heptan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S878092-1g |
SPIRO[3.3]HEPTAN-1-ONE |
63049-05-8 | 95% | 1g |
¥23,885.00 | 2022-08-31 | |
| Chemenu | CM138917-1g |
spiro[3.3]heptan-1-one |
63049-05-8 | 95% | 1g |
$1250 | 2021-08-05 | |
| Chemenu | CM138917-250mg |
spiro[3.3]heptan-1-one |
63049-05-8 | 95% | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM138917-1g |
spiro[3.3]heptan-1-one |
63049-05-8 | 95% | 1g |
$*** | 2023-03-29 | |
| abcr | AB542462-1 g |
Spiro[3.3]heptan-1-one; . |
63049-05-8 | 1g |
€1,343.50 | 2022-03-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S878092-250mg |
SPIRO[3.3]HEPTAN-1-ONE |
63049-05-8 | 95% | 250mg |
¥8,889.00 | 2022-08-31 | |
| Alichem | A289000783-1g |
Spiro[3.3]heptan-1-one |
63049-05-8 | 95% | 1g |
$1403.85 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125209-100mg |
Spiro[3.3]heptan-1-one |
63049-05-8 | 97% | 100mg |
¥2682.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125209-250mg |
Spiro[3.3]heptan-1-one |
63049-05-8 | 97% | 250mg |
¥4440.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125209-500mg |
Spiro[3.3]heptan-1-one |
63049-05-8 | 97% | 500mg |
¥6013.00 | 2024-05-06 |
Spiro[3.3]heptan-1-one Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on Spiro[3.3]heptan-1-one
Spiro[3.3]heptan-1-one: A Versatile Scaffold in Medicinal Chemistry
Spiro[3.3]heptan-1-one (CAS No. 63049-05-8) is a cycloalkane derivative characterized by a unique spiro junction connecting two cyclopropane rings. This molecular architecture, which features a spiro[3.3]heptan-1-one core, has garnered significant attention in the field of organic chemistry due to its structural versatility and potential applications in drug discovery. The compound's chemical formula is C6H10O, with a molecular weight of 98.14 g/mol. Its synthesis typically involves ring-closure reactions of cyclic ketones, and its chemical stability under various conditions makes it a valuable building block for functionalized derivatives.
Recent studies have highlighted the spiro[3.3]heptan-1-one scaffold's role in modulating biological activity. For instance, a 2023 paper published in JACS demonstrated that derivatives of this compound exhibit selective inhibition of histone deacetylases (HDACs), suggesting potential therapeutic applications in neurodegenerative diseases. The spiro[3.3]heptan-1-one core's ability to undergo post-synthetic modifications further enhances its utility in drug design, enabling the introduction of diverse functional groups that can fine-tune pharmacological properties.
The spiro[3.3]heptan-1-one structure also plays a critical role in materials science. Researchers at the University of Tokyo (2024) reported that this compound serves as a key intermediate in the synthesis of biodegradable polymers with tunable mechanical properties. These polymers have shown promise in tissue engineering applications, where controlled degradation rates are essential for mimicking native extracellular matrices. The spiro[3.3]heptan-1-one scaffold's compatibility with functional group incorporation allows for precise tailoring of material properties, addressing challenges in scaffold design for regenerative medicine.
From a synthetic perspective, the spiro[3.3]heptan-1-one core presents unique opportunities for asymmetric synthesis. A 2023 study in Angewandte Chemie described a novel enantioselective approach using chiral auxiliaries to produce enantiomerically pure derivatives. This method significantly improves the efficiency of stereocontrolled synthesis, which is crucial for developing pharmaceuticals with well-defined stereochemistry. The spiro[3.3]heptan-1-one framework's rigidity also facilitates the design of molecules with specific conformational preferences, enhancing their biological activity.
In the context of drug discovery, the spiro[3.3]heptan-1-one scaffold has been explored for its potential in targeting G protein-coupled receptors (GPCRs). A 2023 screening campaign conducted by the European Molecular Biology Laboratory identified several spiro[3.3]heptan-1-one-based compounds with high affinity for the β2-adrenergic receptor. These findings suggest that the spiro[3.3]heptan-1-one core could serve as a platform for developing selective agonists or antagonists, with implications for treating cardiovascular and respiratory disorders.
The spiro[3.3]heptan-1-one structure also exhibits interesting physicochemical properties that make it suitable for advanced applications. For example, its low polarity and hydrophobicity have been leveraged in the development of drug delivery systems. A 2024 study published in Advanced Drug Delivery Reviews demonstrated that spiro[3.3]heptan-1-one-based nanoparticles can enhance the solubility and bioavailability of poorly water-soluble drugs. This application highlights the compound's potential as a carrier for improving therapeutic outcomes in orally administered medications.
Furthermore, the spiro[3.3]heptan-1-one scaffold has been investigated for its role in the development of organocatalysts. A 2023 report in Nature Chemistry described the synthesis of a spiro[3.3]heptan-1-one-derived catalyst that enables efficient asymmetric hydrogenation reactions under mild conditions. This breakthrough underscores the compound's utility beyond traditional pharmaceutical applications, expanding its relevance in green chemistry and sustainable synthesis methods.
Recent computational studies have also provided insights into the spiro[3.3]heptan-1-one core's behavior in biological systems. Molecular dynamics simulations conducted by a team at MIT (2024) revealed that the compound's rigid structure allows for specific interactions with target proteins, minimizing off-target effects. These findings are particularly important for the design of selective therapeutics, where minimizing side effects is a critical consideration.
As research into the spiro[3.3]heptan-1-one scaffold continues to evolve, its potential applications in medicine, materials science, and catalysis are becoming increasingly evident. The compound's structural adaptability, combined with its favorable chemical and physical properties, positions it as a versatile platform for innovation across multiple scientific disciplines. Future studies are likely to focus on optimizing its functionalization strategies and exploring its role in emerging therapeutic areas, such as personalized medicine and nanotechnology.
In conclusion, the spiro[3.3]heptan-1-one (CAS No. 63049-05-8) represents a promising molecular framework with broad implications for scientific research and industrial applications. Its unique structural features and synthetic versatility make it a valuable tool for developing novel compounds with tailored properties. As new methodologies and technologies continue to emerge, the spiro[3.3]heptan-1-one scaffold is poised to play an increasingly important role in advancing the frontiers of chemistry and related fields.
For more information on the synthesis, characterization, and applications of spiro[3.3]heptan-1-one, refer to the latest publications in leading chemical journals and institutional research reports. The compound's continued exploration will likely yield further insights into its potential and expand its impact across scientific disciplines.
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